molecular formula C20H22N2S4 B3049696 Dibenzyl piperazine-1,4-dicarbodithioate CAS No. 21585-27-3

Dibenzyl piperazine-1,4-dicarbodithioate

Cat. No. B3049696
CAS RN: 21585-27-3
M. Wt: 418.7 g/mol
InChI Key: GZZYFRGDDFVDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Dibenzyl piperazine-1,4-dicarbodithioate” is a chemical compound with the IUPAC name dibenzyl 1,4-piperazinedicarboxylate . It has a molecular weight of 354.41 . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The central piperazine ring of “Dibenzyl piperazine-1,4-dicarbodithioate” adopts a chair conformation . The phenyl rings are not exactly parallel and make a dihedral angle of 1.3 (1)° . No significant inter-molecular contacts are observed in the crystal .


Physical And Chemical Properties Analysis

“Dibenzyl piperazine-1,4-dicarbodithioate” has a molecular weight of 354.41 . It appears as a white to yellow solid and is typically stored at room temperature .

Scientific Research Applications

Asymmetric Synthesis in Alkaloids

Dibenzyl piperazine-1,4-dicarbodithioate and its derivatives have been utilized in asymmetric synthesis, particularly in the creation of piperazine alkaloids. For instance, the asymmetric synthesis of (2S,5S)-2,5-dibenzyl-1,4-dimethylpiperazine was achieved through the reduction of dibenzylidene derivatives. This highlights its role in the synthesis of structurally complex organic compounds (Takeuchi et al., 1990).

Antimicrobial Agent Synthesis

Dibenzyl piperazine-1,4-dicarbodithioate derivatives have been investigated for their potential as antimicrobial agents. For example, the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives have shown moderate to good activities against Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).

Cytotoxicity Screening for Cancer Research

In cancer research, dibenzyl piperazine-1,4-dicarbodithioate derivatives have been synthesized and screened for their cytotoxicity against various human cancer cell lines. These studies are crucial for identifying potential new therapeutic agents (Cao et al., 2009).

Biosynthesis of Diazabicyclic Alkaloids

This compound also plays a significant role in the biosynthesis of diazabicyclic alkaloids, which are found in natural products and therapeutic agents. The characterization of enzymes involved in these biosynthetic pathways offers insights into the production of these complex molecules (Pham et al., 2022).

Physico-chemical Studies in Transition Metal Complexes

Physico-chemical studies of dibenzyl piperazine-1,4-dicarbodithioate with transition metals have provided insights into the properties of these complexes, which are essential for various industrial and pharmaceutical applications (Tarique & Aslam, 2009).

Chemical Synthesis Methods

In the field of chemical synthesis, the compound is involved in novel synthesis methods, such as the visible-light-driven CarboxyLic Amine Protocol (CLAP) for synthesizing 2-substituted piperazines under various conditions. These methods are crucial for the efficient production of medically important piperazines (Gueret et al., 2020).

Safety and Hazards

The safety information for “Dibenzyl piperazine-1,4-dicarbodithioate” indicates that it has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 .

properties

IUPAC Name

dibenzyl piperazine-1,4-dicarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2S4/c23-19(25-15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)26-16-18-9-5-2-6-10-18/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZYFRGDDFVDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)SCC2=CC=CC=C2)C(=S)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317557
Record name Dibenzyl piperazine-1,4-dicarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl piperazine-1,4-dicarbodithioate

CAS RN

21585-27-3
Record name NSC318151
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318151
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzyl piperazine-1,4-dicarbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibenzyl piperazine-1,4-dicarbodithioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dibenzyl piperazine-1,4-dicarbodithioate
Reactant of Route 3
Reactant of Route 3
Dibenzyl piperazine-1,4-dicarbodithioate
Reactant of Route 4
Reactant of Route 4
Dibenzyl piperazine-1,4-dicarbodithioate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Dibenzyl piperazine-1,4-dicarbodithioate
Reactant of Route 6
Reactant of Route 6
Dibenzyl piperazine-1,4-dicarbodithioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.